molecular formula C18H24N2O4S B10959534 (2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid

(2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid

Cat. No.: B10959534
M. Wt: 364.5 g/mol
InChI Key: PVDNLIOZJYZEOE-VQHVLOKHSA-N
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Description

(2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid is a complex organic compound with a unique structure that includes a benzothiophene ring, a carbamoyl group, and an oxobutenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiophene core, followed by the introduction of the carbamoyl group and the oxobutenoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow chemistry and automated synthesis. These methods ensure high yield and purity while minimizing the production cost and environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiophene derivatives and carbamoyl-containing molecules. Examples include:

  • 6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophene
  • 2-methyl-4-oxobut-2-enoic acid derivatives

Uniqueness

What sets (2E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid apart is its unique combination of functional groups and structural features, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C18H24N2O4S

Molecular Weight

364.5 g/mol

IUPAC Name

(E)-4-[(6-tert-butyl-3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]-2-methyl-4-oxobut-2-enoic acid

InChI

InChI=1S/C18H24N2O4S/c1-9(17(23)24)7-13(21)20-16-14(15(19)22)11-6-5-10(18(2,3)4)8-12(11)25-16/h7,10H,5-6,8H2,1-4H3,(H2,19,22)(H,20,21)(H,23,24)/b9-7+

InChI Key

PVDNLIOZJYZEOE-VQHVLOKHSA-N

Isomeric SMILES

C/C(=C\C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)N)/C(=O)O

Canonical SMILES

CC(=CC(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C(=O)N)C(=O)O

Origin of Product

United States

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